Topological Polar Surface Area and Lipophilicity Shift vs. Non-Oxidised Parent
The introduction of the N-oxide oxygen atom increases the topological polar surface area (TPSA) by approximately 30% and elevates the computed logP by over 0.6 log units relative to the non-oxidised 3H-imidazo[4,5-b]pyridine parent. This alters both hydrogen-bonding capacity and reversed-phase chromatographic retention. The data derive from two independent curated databases and represent the only publicly available comparative physicochemical values for this compound pair [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and logP |
|---|---|
| Target Compound Data | TPSA = 54.14 Ų; logP = 0.99 |
| Comparator Or Baseline | 3H-Imidazo[4,5-b]pyridine (non-oxide, CAS 170245-18-8): TPSA = 41.6 Ų; XLogP = 0.3 |
| Quantified Difference | ΔTPSA = +12.54 Ų (+30.1%); ΔlogP = +0.69 log units |
| Conditions | Computed values from lookchem.com (target) and CPRiL/Uni-Freiburg database (comparator); consistent with ChemAxon/OpenBabel descriptor calculations |
Why This Matters
The 30% higher TPSA predicts stronger hydrogen-bonding interactions with biological targets and altered aqueous solubility, while the +0.69 logP shift indicates greater lipophilicity—a non-intuitive combination driven by the polar N→O dipole that must be accounted for in medicinal chemistry design and assay interpretation.
- [1] CPRiL – Compound Protein Relationships in Literature, University of Freiburg. Imidazopyridine compound card: 3H-Imidazo[4,5-b]pyridine, TPSA 41.6, XLogP 0.3. Available at: https://cpi.vm.uni-freiburg.de/cpril/get_compound_card/cid=61088comp_name=imidazopyridine (accessed 2026-05-05). View Source
